molecular formula C11H16O3S B14615739 2-Pentylbenzene-1-sulfonic acid CAS No. 58425-66-4

2-Pentylbenzene-1-sulfonic acid

Katalognummer: B14615739
CAS-Nummer: 58425-66-4
Molekulargewicht: 228.31 g/mol
InChI-Schlüssel: VBVVNLPJLRAFAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Pentylbenzene-1-sulfonic acid is an organic compound that belongs to the class of sulfonic acids. It consists of a benzene ring substituted with a sulfonic acid group (-SO₃H) and a pentyl group (-C₅H₁₁). This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentylbenzene-1-sulfonic acid typically involves the sulfonation of 2-pentylbenzene. This can be achieved by reacting 2-pentylbenzene with sulfur trioxide (SO₃) in the presence of fuming sulfuric acid (oleum) under controlled conditions . The reaction is carried out at elevated temperatures to ensure complete sulfonation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors where 2-pentylbenzene is continuously fed into a reactor containing sulfur trioxide and fuming sulfuric acid. The reaction mixture is then quenched with water to precipitate the sulfonic acid product, which is subsequently purified through crystallization or distillation.

Analyse Chemischer Reaktionen

Types of Reactions

2-Pentylbenzene-1-sulfonic acid undergoes various chemical reactions, including:

    Electrophilic Substitution: The sulfonic acid group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic substitution reactions.

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction of the sulfonic acid group can lead to the formation of corresponding sulfonates.

Common Reagents and Conditions

Major Products Formed

    Sulfonates: Reduction of the sulfonic acid group forms sulfonates.

    Sulfonic Acid Derivatives: Oxidation leads to various sulfonic acid derivatives.

Wissenschaftliche Forschungsanwendungen

2-Pentylbenzene-1-sulfonic acid has several applications in scientific research and industry:

Wirkmechanismus

The mechanism of action of 2-Pentylbenzene-1-sulfonic acid involves its ability to act as a strong acid, donating protons (H⁺) in chemical reactions. The sulfonic acid group (-SO₃H) is highly polar and can form strong hydrogen bonds with other molecules, influencing their reactivity and stability. This property makes it an effective catalyst and reagent in various chemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Pentylbenzene-1-sulfonic acid is unique due to its intermediate alkyl chain length, which provides a balance between hydrophobicity and hydrophilicity. This makes it versatile for use in various applications, from catalysis to surfactant production.

Eigenschaften

CAS-Nummer

58425-66-4

Molekularformel

C11H16O3S

Molekulargewicht

228.31 g/mol

IUPAC-Name

2-pentylbenzenesulfonic acid

InChI

InChI=1S/C11H16O3S/c1-2-3-4-7-10-8-5-6-9-11(10)15(12,13)14/h5-6,8-9H,2-4,7H2,1H3,(H,12,13,14)

InChI-Schlüssel

VBVVNLPJLRAFAI-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC1=CC=CC=C1S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.